1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Overview
Description
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one typically involves the introduction of the trifluoromethyl group into the benziodoxolone framework. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs photoredox catalysis, where visible light drives the formation of the trifluoromethyl radical, which then reacts with the benziodoxolone precursor .
Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods optimize reaction conditions such as temperature, pressure, and reagent concentration to achieve high yields and purity .
Chemical Reactions Analysis
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include transition metal catalysts, photoredox catalysts, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one involves the generation of reactive intermediates, such as radicals, which can interact with various molecular targets. These interactions often lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are influenced by the electronic and steric effects of the trifluoromethyl group .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylstyrene derivatives. While these compounds share the trifluoromethyl group, their reactivity and applications differ due to variations in their structural frameworks. For instance, trifluoromethyl ketones are valuable in medicinal chemistry as enzyme inhibitors, whereas trifluoromethylstyrene derivatives are used in polymer chemistry .
Similar compounds include:
- Trifluoromethyl ketones
- Trifluoromethylstyrene derivatives
- Trifluoromethylated pyrimidines
Each of these compounds has unique properties and applications, highlighting the versatility of the trifluoromethyl group in organic synthesis .
Properties
IUPAC Name |
1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOXSQMBWJOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887144-94-7 | |
Record name | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOL-3(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY074A7WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one as a trifluoromethylating agent?
A1: this compound acts as an electrophilic trifluoromethylating agent, transferring a CF3 group to various nucleophilic substrates. While the exact mechanism can vary depending on the substrate and reaction conditions, it often involves the formation of radical species. Research using electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of radical intermediates during these reactions. []
Q2: What types of reactions can be catalyzed by this compound?
A2: This reagent is known to facilitate the trifluoromethylation of a wide range of substrates, including:
- Arenes and Heteroarenes: It can directly introduce a trifluoromethyl group onto aromatic rings, although regioisomers are often observed. []
- Sulfonic Acids: It reacts with sulfonic acids under mild acidic conditions to produce trifluoromethyl sulfonates. []
- Phenols: Reaction with phenols can lead to trifluoromethylation at the ortho- and para-positions, potentially forming trifluoromethylcyclohexadienones as major products. []
- Primary Phosphines: It enables the unprecedented double trifluoromethylation of primary phosphines, showcasing its versatility in synthesizing complex organophosphorus compounds. []
Q3: What is the significance of the reaction between this compound and allylsilanes?
A3: The copper-catalyzed reaction between this compound and allylsilanes offers a valuable pathway for synthesizing gem-disubstituted terminal olefins or vinylsilanes containing a trifluoromethyl group at the allylic position. This method expands the scope of Csp3-CF3 bond formation beyond traditional carbonyl-based methods. []
Q4: Are there any limitations in using this compound as a reagent?
A4: Despite its versatility, there are some limitations to consider:
- Regioselectivity: Reactions with substituted aromatic and heteroaromatic compounds often result in mixtures of regioisomers. []
- Stability: The compound is thermally unstable and can decompose violently upon heating beyond its melting point, releasing trifluoromethyl iodide (CF3I). []
- Compatibility: It is incompatible with strong acids, strong bases, reducing agents, and can initiate the polymerization of tetrahydrofuran (THF). []
- Safety: Toxicity studies are limited, necessitating careful handling and appropriate safety precautions. []
Q5: How is this compound characterized spectroscopically?
A5: The compound can be characterized using various spectroscopic techniques:
- 1H NMR (250 MHz, CDCl3): δ = 7.26–7.85 (m, 3H; CHarom), 8.43–8.47 ppm (m, 1H; CHarom ortho to I) []
- 13C NMR (63 MHz, CDCl3): δ = 107.1 (q, JC,F = 380.2 Hz; CF3), 114.8 (q, JC,F = 1.3 Hz; CI), 127.2 (q, JC,F = 3.1 Hz; CH ortho to CI), 131.9 (s; CH and CCO2), 133.7, 135.7 (CH), 165.9 ppm (CO) []
- 19F NMR (188 MHz, CDCl3): δ = −33.8 ppm (s, JC,F = 380.2 Hz, as calculated from the 13C satellites; CF3) []
- IR (CHCl3): ν = 3621 (m), 3018 (m), 1660 (s), 1563 (w), 1444 (w), 1316 (w), 1220 (s), 1213 (s), 1158 (s), 1077 cm−1 (s) []
Q6: What are the potential applications of this compound in pharmaceutical research?
A6: The ability to introduce the trifluoromethyl group is highly valuable in pharmaceutical research due to the unique properties this group imparts on molecules, such as increased metabolic stability and enhanced lipophilicity. Therefore, this compound holds promise for the development of novel pharmaceuticals and agrochemicals. []
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